molecular formula C6H12NNaO8S B13824378 Glcn-2S, NA

Glcn-2S, NA

Cat. No.: B13824378
M. Wt: 281.22 g/mol
InChI Key: WFTBTPAPJHFBJM-OCOFDJSDSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Glucosamine-2-sulfate, N-acetyl (Glcn-2S, NA): is a derivative of glucosamine, an amino sugar that is a key component of various polysaccharides. It is widely distributed in nature and plays a crucial role in the formation of cartilage and other connective tissues. This compound is particularly significant in the biomedical field due to its anti-inflammatory and joint health-promoting properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glucosamine-2-sulfate, N-acetyl can be synthesized through the acetylation of glucosamine followed by sulfation. The process typically involves the use of acetic anhydride for acetylation and sulfur trioxide-pyridine complex for sulfation. The reaction conditions include maintaining a controlled temperature and pH to ensure the stability of the compound .

Industrial Production Methods: Industrial production of Glucosamine-2-sulfate, N-acetyl often involves the extraction of glucosamine from chitin, which is found in the exoskeletons of crustaceans. The extracted glucosamine is then subjected to chemical modifications to produce the desired compound. Enzymatic methods using chitinase and other specific enzymes are also employed to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: Glucosamine-2-sulfate, N-acetyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Glucosamine-2-sulfate, N-acetyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Glucosamine-2-sulfate, N-acetyl involves its incorporation into the biosynthesis of glycosaminoglycans, which are essential components of cartilage. It stimulates the production of proteoglycans and hyaluronic acid, thereby enhancing the structural integrity and function of joints. The compound also inhibits inflammatory pathways, reducing pain and inflammation associated with joint disorders .

Comparison with Similar Compounds

  • Glucosamine hydrochloride
  • Glucosamine sulfate
  • N-acetylglucosamine

Comparison:

Properties

Molecular Formula

C6H12NNaO8S

Molecular Weight

281.22 g/mol

IUPAC Name

sodium;N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]sulfamate

InChI

InChI=1S/C6H13NO8S.Na/c8-1-2-4(9)5(10)3(6(11)15-2)7-16(12,13)14;/h2-11H,1H2,(H,12,13,14);/q;+1/p-1/t2-,3-,4-,5-,6-;/m1./s1

InChI Key

WFTBTPAPJHFBJM-OCOFDJSDSA-M

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)NS(=O)(=O)[O-])O)O)O.[Na+]

Canonical SMILES

C(C1C(C(C(C(O1)O)NS(=O)(=O)[O-])O)O)O.[Na+]

Origin of Product

United States

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